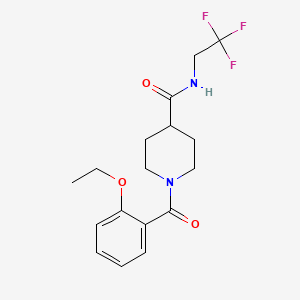

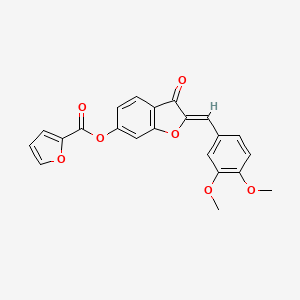

![molecular formula C20H15N3OS B2879538 4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-49-5](/img/structure/B2879538.png)

4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a novel compound that has been synthesized and studied for its potential biological activities . It is a type of N-heterocyclic compound . This compound has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), with an IC50 of 3.6 nm .

Synthesis Analysis

The synthesis of this compound involves a series of steps starting from commercially available substances . The process involves a reduction and nucleophilic substitution reaction with 2-nitropyridine as the raw material . The synthesis method was optimized in terms of temperature and solvent use .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by two distinct structural features. One is the ‘5 atoms regulation’, and the other is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reduction and nucleophilic substitution reactions . The final structure of the compound was determined by 1H NMR spectrum .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Synthesis of Tetrahydropyrimidine and Derivatives : The starting compound N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide was utilized as a key intermediate for synthesizing various derivatives, including thiazolo[3,2-a]pyrimidine and benzothiazepine derivatives. This demonstrates the compound's role in the synthesis of heterocyclic compounds with potential biological activities (Fadda et al., 2013).

Anticancer Activities

- Anticancer Evaluation of Benzamides : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. Some compounds exhibited moderate to excellent anticancer activity, indicating the potential of thiazolopyridin-2-yl motifs in anticancer drug development (Ravinaik et al., 2021).

Antimicrobial Activities

- Synthesis of Thiazolepyridine Derivatives : A novel set of thiazolepyridine derived heterocyclic hybrids, N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides, were synthesized and exhibited moderate bacterial growth inhibition against Staphylococcus aureus and Bacillus subtilis strains. This highlights the compound's relevance in developing new antibacterial agents (Karuna et al., 2021).

Inhibitory Activities and Biological Targets

- VEGFR-2 Inhibition for Cancer Therapy : Compounds with a thiazolo[5,4-b]pyridin-2-yl motif were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, indicating their potential use in cancer therapy by inhibiting angiogenesis (Borzilleri et al., 2006).

Wirkmechanismus

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Mode of Action

One thiazolo[5,4-b]pyridine compound exhibited extremely strong pi3kα inhibitory activity . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of activities associated with thiazolo[4,5-b]pyridines , it can be inferred that multiple pathways could be impacted. These could include pathways related to oxidative stress (given their antioxidant activity), microbial growth (given their antimicrobial activity), and cell proliferation (given their antitumor activity).

Result of Action

Given the reported activities of thiazolo[4,5-b]pyridines , the compound could potentially exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects at the molecular and cellular levels.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-13-7-9-14(10-8-13)18(24)22-16-5-2-4-15(12-16)19-23-17-6-3-11-21-20(17)25-19/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJMPHMBXYDEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

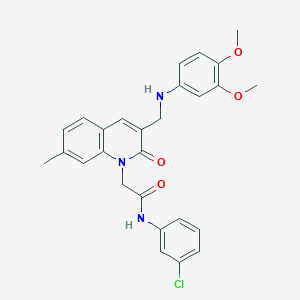

![N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2879460.png)

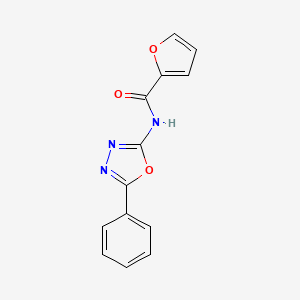

![4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2879464.png)

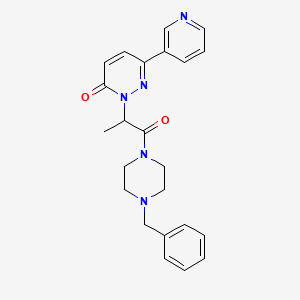

![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2879465.png)

![3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879466.png)

![3-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2879471.png)

![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2879472.png)

![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2879474.png)

![1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B2879477.png)